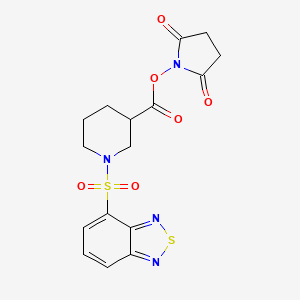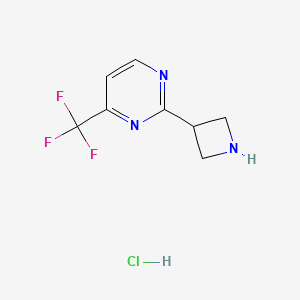![molecular formula C16H8Cl3F3N2O2 B2912539 6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one CAS No. 400088-43-9](/img/structure/B2912539.png)
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one, commonly referred to as 6,8-DCQ, is a heterocyclic compound with a wide range of applications in scientific research. 6,8-DCQ is an important synthetic intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. Due to its unique chemical structure, 6,8-DCQ has been studied extensively and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 6,8-DCQ is not fully understood. However, it is believed that 6,8-DCQ exerts its anti-inflammatory, anti-tumor, and anti-bacterial effects by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
6,8-DCQ has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 6,8-DCQ can inhibit the activity of certain enzymes involved in signal transduction pathways, which may explain its anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6,8-DCQ in laboratory experiments has several advantages. 6,8-DCQ is relatively inexpensive and can be synthesized easily in a two-step reaction. In addition, 6,8-DCQ is stable and can be stored for long periods of time. The main limitation of 6,8-DCQ is that it is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 6,8-DCQ in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on the chemical structure of 6,8-DCQ. Additionally, further research into the mechanism of action of 6,8-DCQ and its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into the advantages and limitations of 6,8-DCQ for laboratory experiments could lead to the development of new and improved methods for utilizing 6,8-DCQ in research.
Métodos De Síntesis
The synthesis of 6,8-DCQ is achieved through a two-step reaction. The first step involves the reaction of 4-chlorophenol and trifluoromethylbenzene to form the intermediate 5-chloro-3-(trifluoromethyl)phenol. The second step involves the reaction of the intermediate with 2-chloro-6-methoxy-1,3-benzothiazole to form 6,8-DCQ. The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 25 degrees Celsius.
Aplicaciones Científicas De Investigación
6,8-DCQ has been studied extensively in scientific research and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Propiedades
IUPAC Name |
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOXWOFQYRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2912459.png)


![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2912465.png)
![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)


![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate](/img/structure/B2912471.png)
![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)